molecular formula C24H22ClN3 B12474251 N-(2-chlorobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine

N-(2-chlorobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine

Cat. No.: B12474251
M. Wt: 387.9 g/mol
InChI Key: MJISSXIFFMUCTA-UHFFFAOYSA-N
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Description

(E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a complex organic compound that features a combination of a chlorophenyl group, a fluorenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting 2-chlorobenzaldehyde with 4-(9H-fluoren-9-yl)piperazine in the presence of a suitable catalyst under controlled conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H22ClN3

Molecular Weight

387.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C24H22ClN3/c25-23-12-6-1-7-18(23)17-26-28-15-13-27(14-16-28)24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2

InChI Key

MJISSXIFFMUCTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=CC=C5Cl

Origin of Product

United States

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